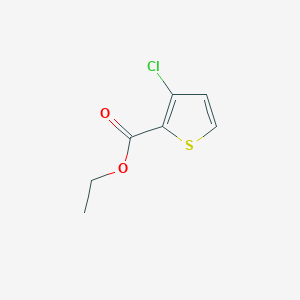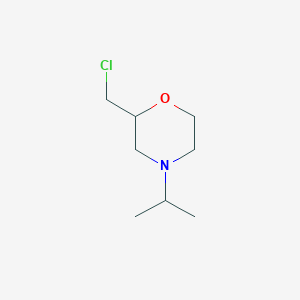
Ethyl 3-chlorothiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-chlorothiophene-2-carboxylate (ECT2C) is a type of organosulfur compound that has been studied for its potential biological activities. It is a derivative of 3-chlorothiophene, an aromatic compound containing sulfur and chlorine atoms. ECT2C has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, its ability to act as a ligand for certain proteins has been of great interest to researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 3-chlorothiophene-2-carboxylate has been utilized in various synthesis processes. For instance, it's involved in the formation of ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, which is then used to synthesize a new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds have been characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting their potential in the field of organic chemistry (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial and Anti-inflammatory Properties
Research has shown that derivatives of ethyl 3-chlorothiophene-2-carboxylate possess significant antimicrobial and anti-inflammatory properties. A study demonstrated the synthesis of various compounds from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then screened for antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown promising biological activity, indicating their potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
Photophysical Properties and Sensitization
Ethyl 3-chlorothiophene-2-carboxylate derivatives have been studied for their photophysical properties. For instance, the reaction of ethyl 2-iodothiazole-5-carboxylate, a related compound, yielded products with notable photophysical characteristics. These compounds were tested as sensitizers in the photo-oxidation of trans-α,α'-dimethylstilbene, demonstrating their role as singlet-oxygen sensitizers. Such studies are crucial in understanding the photophysical behavior of these compounds, which could be relevant in photochemical and photophysical applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Antioxidant and Cytotoxic Activities
Ethyl 3-chlorothiophene-2-carboxylate derivatives have also been synthesized and evaluated for their antioxidant and cytotoxic activities. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates showed significant in vitro antioxidant and in vivo anti-inflammatory activities. Additionally, some novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, with several compounds showing promising activity against various cancer cell lines (Madhavi & Sreeramya, 2017; Mohareb, Abdallah, Helal, & Shaloof, 2016).
Eigenschaften
IUPAC Name |
ethyl 3-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQUEYLSBBYPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514546 | |
| Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chlorothiophene-2-carboxylate | |
CAS RN |
153562-66-4 | |
| Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)


![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)


![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)
![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)
